(E)-N'-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
Overview
Description
(E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is an organic compound that belongs to the class of hydrazides It features a benzylidene group substituted with two methoxy groups at the 2 and 5 positions, an imidazole ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzylidene derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
(E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(2,4-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: Similar structure with methoxy groups at different positions.
(E)-N’-(2,5-dimethoxybenzylidene)-2-(1H-imidazol-1-yl)acetohydrazide: Lacks the methyl group on the imidazole ring.
(E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)propionohydrazide: Contains a propionohydrazide moiety instead of an acetohydrazide.
Uniqueness
(E)-N’-(2,5-dimethoxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is unique due to its specific substitution pattern and the presence of both an imidazole ring and an acetohydrazide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-16-6-7-19(11)10-15(20)18-17-9-12-8-13(21-2)4-5-14(12)22-3/h4-9H,10H2,1-3H3,(H,18,20)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDSRASGNQFMOU-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN=CC2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CC(=O)N/N=C/C2=C(C=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323078 | |
Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666962 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861138-41-2 | |
Record name | N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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